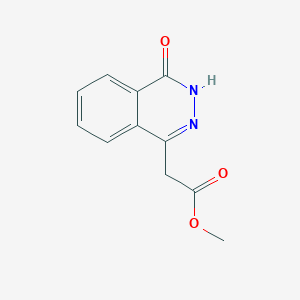

Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate

Description

Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate (CAS: 25947-11-9; molecular formula: C₁₀H₈N₂O₃; molecular weight: 204.18) is a phthalazinone derivative synthesized from phthalic anhydride via multi-step reactions . It serves as a critical intermediate in medicinal chemistry for designing antimicrobial agents and strobilurin analogs . The compound features a phthalazinone core linked to a methyl acetate group, enabling structural modifications at the N-3 and C-4 positions to enhance bioactivity . Its spectral characterization (NMR, IR, MS) confirms purity and structural integrity, with HPLC analysis showing >95% purity in commercial samples .

Propriétés

IUPAC Name |

methyl 2-(4-oxo-3H-phthalazin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10(14)6-9-7-4-2-3-5-8(7)11(15)13-12-9/h2-5H,6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLXNBZGLAHSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NNC(=O)C2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate, with the molecular formula and CAS number 25947-14-2, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data tables.

- Molecular Weight : 218.21 g/mol

- Molecular Structure : The compound features a phthalazine core, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been evaluated against various bacterial strains and demonstrated notable efficacy.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Pseudomonas aeruginosa | 12 |

The compound's mode of action appears to involve interference with bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Activity

This compound has also been investigated for its potential anticancer effects. In vitro studies using various cancer cell lines have shown promising results:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HT-29 (Colorectal Cancer) | 5.2 | Cytotoxic |

| COLO-205 (Colorectal Cancer) | 6.8 | Cytotoxic |

| MCF-7 (Breast Cancer) | 7.5 | Cytotoxic |

The compound induced apoptosis in these cell lines, which was confirmed through flow cytometry and caspase activity assays. Molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation and apoptosis pathways.

The biological activity of this compound is attributed to its ability to bind to specific targets within cells:

- VEGFR Inhibition : The compound has shown potential as a VEGFR inhibitor, which is crucial in tumor angiogenesis.

- DNA Intercalation : It may also intercalate into DNA, disrupting replication and transcription processes.

Case Studies

A recent study published in a peer-reviewed journal evaluated the effects of this compound on tumor growth in vivo. Mice bearing xenograft tumors were treated with varying doses of this compound. The results indicated a significant reduction in tumor volume compared to control groups:

| Treatment Group | Tumor Volume (mm³) | Control Volume (mm³) |

|---|---|---|

| Control | 1500 | - |

| Low Dose | 900 | - |

| High Dose | 400 | - |

These findings support the potential use of this compound as a therapeutic agent in cancer treatment.

Comparaison Avec Des Composés Similaires

Alkyl/Aryl-Substituted Phthalazinones

Examples :

- A22 : 4-(3-((4-(4,4-Difluorocyclohexane-1-carbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one

Table 1: Structural and Molecular Comparisons

Allyl-Substituted Derivatives

Example :

- Methyl 2-(3-allyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate

- Molecular formula: C₁₃H₁₂N₂O₃; molecular weight: 244.25

- Synthesis : N-allylation of the parent compound using allyl bromide and K₂CO₃ .

- Key difference : Allyl group increases steric bulk, altering pharmacokinetic properties.

- Application : Intermediate for strobilurin analogs with antifungal activity .

Isoxazoline-Substituted Derivatives

Examples :

- 7a-l Series: Methyl-3-methoxy-2-(4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate derivatives Key difference: Isoxazoline ring enhances antimicrobial activity. Activity:

- 7a, 7b, 7c : Active against S. aureus (MIC: 8–16 µg/mL) .

- 7e, 7h : Broad-spectrum activity against B. subtilis, S. typhi, and E. coli .

Table 2: Antimicrobial Activity of Isoxazoline Derivatives

| Compound | Activity Against | MIC (µg/mL) | Reference |

|---|---|---|---|

| 7a | S. aureus | 8 | |

| 7e | B. subtilis, E. coli | 16 | |

| 7h | S. typhi, E. coli | 16 |

Oxadiazole-Substituted Derivatives

Examples :

- 7a-eh Series : 2-Substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-ones

- 7e, 7h : Inhibited Candida albicans (MIC: 32 µg/mL) .

Q & A

Q. What are the established synthetic routes for Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate, and what starting materials are typically employed?

this compound is synthesized via a multi-step pathway starting from phthalic anhydride. Key steps include:

- Condensation : Reacting phthalic anhydride with hydrazine derivatives to form phthalazinone intermediates.

- Esterification : Introducing the methyl acetate moiety through nucleophilic substitution or coupling reactions. Critical parameters include solvent selection (e.g., ethanol or DMF), reaction temperature (often 60–80°C), and inert atmosphere (N₂/Ar) to prevent oxidation byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- 1H/13C NMR : Identify resonances for the phthalazinone ring (δ 7.5–8.5 ppm for aromatic protons) and the methyl ester group (δ 3.7–3.9 ppm for OCH₃).

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and phthalazinone C=O at ~1650–1680 cm⁻¹.

- Mass Spectrometry : Look for molecular ion peaks at m/z 232.24 (C₁₂H₁₂N₂O₃) and fragmentation patterns consistent with ester cleavage .

Q. What purification strategies are recommended for isolating this compound with high purity?

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–50% EtOAc) to separate ester derivatives.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to obtain crystalline solids.

- Analytical HPLC : Employ reverse-phase C18 columns with PDA detection (λ = 254 nm) to verify purity ≥95% .

Q. How does the phthalazinone core influence the compound’s reactivity in further functionalization reactions?

The 4-oxo-3,4-dihydrophthalazin-1-yl moiety acts as an electron-deficient heterocycle, enabling:

- Nucleophilic Aromatic Substitution : Reactions at the C-2 or C-3 positions with amines or thiols.

- Cyclocondensation : Formation of fused heterocycles (e.g., triazoles, isoxazolines) via [3+2] dipolar cycloadditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading, temperature) to identify optimal conditions.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective functionalization.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data among structurally similar phthalazinone derivatives?

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on antimicrobial activity.

- Standardized Assays : Re-evaluate compounds under identical conditions (e.g., MIC against S. aureus ATCC 25923) to minimize protocol variability.

- Metabolic Profiling : Assess stability in bacterial culture media to rule out false negatives due to compound degradation .

Q. How can researchers distinguish between regioisomers or tautomeric forms in phthalazinone-based compounds?

- 2D NMR (COSY, NOESY) : Resolve overlapping proton signals and confirm spatial proximity of substituents.

- X-ray Crystallography : Unambiguously assign regiochemistry of functionalized derivatives.

- Computational Modeling : Compare calculated vs. experimental NMR/IR spectra to validate tautomeric equilibria .

Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?

- Enzyme Inhibition : Target bacterial dihydrofolate reductase (DHFR) or DNA gyrase, validated via molecular docking and enzymatic assays.

- Membrane Disruption : Assess compound-induced changes in membrane potential using fluorescence probes (e.g., DiSC₃(5)).

- Resistance Studies : Evaluate activity against drug-resistant strains (e.g., MRSA) to identify non-cross-resistant derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.